molecular formula C23H25NO4 B282226 5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282226
M. Wt: 379.4 g/mol
InChI Key: QBRCFZXRHBUHID-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EMPA and has been subject to extensive research to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of EMPA involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. EMPA also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, EMPA has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that EMPA has several biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and cancer cell proliferation. EMPA has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Furthermore, EMPA has been found to have a low toxicity profile, making it a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMPA for laboratory experiments is its low toxicity profile, which allows for the safe handling and use of the compound. EMPA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of EMPA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of EMPA. One potential direction is the optimization of its synthesis method to achieve even higher yields and purity of the compound. Additionally, further studies are needed to explore the full extent of EMPA's potential applications in various scientific fields, including drug discovery and neurodegenerative disease research. Finally, the development of new derivatives of EMPA with enhanced properties and efficacy is also an area of future research.

Synthesis Methods

The synthesis method of EMPA involves the reaction of 4-ethylphenylhydrazine with 4-methylbenzoyl chloride to form 4-ethylphenylhydrazine 4-methylbenzoate. This intermediate is then reacted with 3-hydroxy-1-(2-hydroxypropyl)-2,5-pyrrolinedione to form the final product, EMPA. The synthesis method of EMPA has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

EMPA has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Studies have shown that EMPA has anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. EMPA has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO4/c1-4-16-7-11-17(12-8-16)20-19(21(26)18-9-5-14(2)6-10-18)22(27)23(28)24(20)13-15(3)25/h5-12,15,20,25-26H,4,13H2,1-3H3/b21-19-

InChI Key

QBRCFZXRHBUHID-VZCXRCSSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CC(C)O

SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.